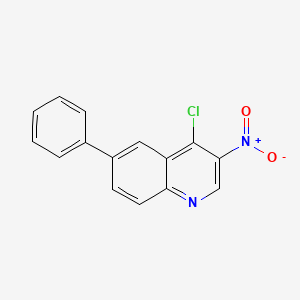
4-Chloro-3-nitro-6-phenyl-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-nitro-6-phenyl-quinoline is a useful research compound. Its molecular formula is C15H9ClN2O2 and its molecular weight is 284.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Antimalarial Activity
Quinoline derivatives, including 4-chloro-3-nitro-6-phenyl-quinoline, have been extensively studied for their antimalarial properties. Research indicates that modifications in the quinoline structure can enhance efficacy against malaria parasites such as Plasmodium falciparum. For instance, compounds with chloro and nitro groups have shown promising antiplasmodial activity due to their ability to inhibit key enzymes involved in the parasite's life cycle .
2. Anticancer Potential
The compound also exhibits potential as an anticancer agent. Quinoline derivatives are known to target multiple pathways involved in tumor growth and proliferation. For example, certain derivatives have been identified as inhibitors of receptor tyrosine kinases, which are crucial for cancer cell signaling . The synthesis of this compound can lead to the development of new anticancer drugs that may overcome resistance mechanisms seen in existing therapies .
3. Antibacterial and Antifungal Properties
Research has demonstrated that quinoline derivatives possess antibacterial and antifungal activities. The presence of electron-withdrawing groups like nitro and chloro enhances their interaction with microbial targets, making them effective agents against various pathogens . Studies have reported that modifications in the quinoline structure can lead to improved potency against resistant strains of bacteria and fungi.
Synthetic Applications
1. Synthesis of Other Compounds
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to create a variety of other heterocyclic compounds through reactions such as nucleophilic substitution and cyclization processes. These derivatives often exhibit enhanced biological activities, making them suitable candidates for further pharmacological evaluation .
2. Development of Dyes
The compound is also used in the production of dyes and pigments due to its chromophoric properties. Quinoline derivatives are known for their vibrant colors, making them suitable for applications in textiles and coatings . The ability to modify the quinoline structure allows for the tuning of color properties, which is essential for industrial applications.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the use of quinoline derivatives as ligands in OLED technology. Their ability to form stable complexes with metal ions makes them suitable for use in phosphorescent materials, which are critical for efficient light emission in OLEDs . The incorporation of this compound into these systems can lead to improved performance characteristics.
2. Chemo-sensors
Quinoline derivatives have been investigated for their potential as selective chemo-sensors for detecting fluoride ions and metal ions. The structural modifications allow for specific interactions with target analytes, leading to significant advancements in sensor technology . This application is particularly relevant in environmental monitoring and safety assessments.
Case Studies
Eigenschaften
Molekularformel |
C15H9ClN2O2 |
|---|---|
Molekulargewicht |
284.69 g/mol |
IUPAC-Name |
4-chloro-3-nitro-6-phenylquinoline |
InChI |
InChI=1S/C15H9ClN2O2/c16-15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)17-9-14(15)18(19)20/h1-9H |
InChI-Schlüssel |
ROFHLJOEADATAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=CN=C3C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














